16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
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Overview
Description
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid, a polyunsaturated fatty acid. This compound is characterized by the presence of six double bonds and a hydroxyl group at the 16th carbon position. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes .
Mechanism of Action
Target of Action
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid, also known as 16-HDoHE, is a metabolite . It is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid bearing an additional 16-hydroxy substituent
Mode of Action
It is known to be a metabolite, which suggests it is involved in metabolic processes .
Biochemical Pathways
As a metabolite, it is likely involved in various metabolic pathways .
Pharmacokinetics
As a metabolite, it is produced and utilized in the body’s metabolic processes .
Result of Action
It is known to be a metabolite, suggesting it plays a role in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. Chemical synthesis methods may also be employed, involving the use of specific catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 16-oxo-docosa-4,7,10,13,17,19-hexaenoic acid.
Reduction: Formation of 16-hydroxydocosahexaenoic acid with reduced double bonds.
Substitution: Formation of 16-chlorodocosa-4,7,10,13,17,19-hexaenoic acid.
Scientific Research Applications
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and functional foods.
Comparison with Similar Compounds
Similar Compounds
17-Hydroxydocosa-4,7,10,13,15,19-hexaenoic acid: Another hydroxylated derivative of docosahexaenoic acid with a hydroxyl group at the 17th position.
4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid: Hydroxylated at the 4th position.
Uniqueness
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical properties compared to other hydroxylated derivatives .
Properties
CAS No. |
90780-51-1 |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,17Z,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15- |
InChI Key |
CSXQXWHAGLIFIH-OMFYHICESA-N |
Isomeric SMILES |
CC/C=C\C=C/C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
Canonical SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
Synonyms |
16-hydroxy Docosahexaenoic Acid; (±)16-HDoHE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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